(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 898762-89-5
VCID: VC3873711
InChI: InChI=1S/C19H19NO2/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone

CAS No.: 898762-89-5

Cat. No.: VC3873711

Molecular Formula: C19H19NO2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone - 898762-89-5

Specification

CAS No. 898762-89-5
Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
IUPAC Name [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C19H19NO2/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3
Standard InChI Key CVWRJIFDERLGRP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3

Introduction

Chemical Identification and Structural Features

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone is systematically named as [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone. Its structure comprises:

  • A benzophenone backbone (two benzene rings linked by a ketone group).

  • A 4-methoxy substituent on one aromatic ring.

  • A 2,5-dihydro-1H-pyrrole moiety attached via a methylene bridge to the ortho position of the second benzene ring .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Registry Number53429-14-4
Molecular FormulaC₁₉H₁₉NO₂
Molecular Weight293.36 g/mol
IUPAC Name[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3

The 2,5-dihydro-1H-pyrrole group introduces partial unsaturation, enabling potential participation in cycloaddition reactions or coordination chemistry.

Synthesis Pathways

While no explicit synthesis protocol for this compound is published, retro-synthetic analysis suggests a multi-step route analogous to related benzophenone-pyrrole hybrids:

Hypothetical Synthesis Steps:

  • Friedel-Crafts Acylation: React 4-methoxybenzoyl chloride with toluene derivatives to form the benzophenone core.

  • Reductive Amination: Introduce the pyrrolidine moiety via reductive alkylation of a primary amine intermediate.

  • Oxidation-Reduction Tuning: Stabilize the 2,5-dihydro-1H-pyrrole ring using controlled oxidation states.

A similar Zn²⁺-coordinated framework synthesis involved heating precursors at 120°C for 72 hours in dimethylacetamide (DMA)/H₂O , suggesting polar aprotic solvents may facilitate analogous reactions.

Structural Characterization

X-ray crystallography data for this specific compound are unavailable, but related structures provide insights:

  • Bond Lengths: In Zn²⁺ complexes with pyrrole-containing ligands, Zn–N bonds measure ~1.98–2.00 Å, while Zn–O bonds range from 1.93–1.96 Å .

  • Dihedral Angles: The methoxy and ketone groups likely induce a non-planar conformation between the two benzene rings, akin to 4'-methoxybenzophenone derivatives.

Computational modeling (e.g., DFT) could predict optimized geometries and electron density distributions, particularly around the ketone and pyrrole nitrogen.

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Lipophilicity)~3.2ChemAxon Calculator
Water Solubility<0.1 mg/mLALOGPS
Melting Point180–185°CAnalogous Compounds

The compound’s low water solubility aligns with its classification as a "Specialty Material," implying preferential solubility in organic solvents like DCM or DMF .

Analytical Data

Mass Spectrometry: The CAS 53429-14-4 is indexed in the EPA/NIH Mass Spectral Database , though detailed fragmentation patterns are unpublished. Expected fragments include:

  • m/z 293.36 (molecular ion).

  • Loss of CO (28 amu) from the ketone group.

  • Cleavage at the methylene bridge yielding pyrrolidine-derived ions .

IR Spectroscopy: Theoretical peaks would include:

  • 1680–1700 cm⁻¹ (C=O stretch).

  • 1250 cm⁻¹ (C–O of methoxy group).

  • 3100 cm⁻¹ (C–H stretching in pyrrole).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator